![molecular formula C7H14ClNO2 B2599979 Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride CAS No. 2241128-30-1](/img/structure/B2599979.png)
Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride
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Overview
Description
“Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride” is a chemical compound with the CAS Number: 2241128-30-1 . It has a molecular weight of 179.65 . The IUPAC name for this compound is methyl 2-(1-(methylamino)cyclopropyl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride” is 1S/C7H13NO2.ClH/c1-8-7(3-4-7)5-6(9)10-2;/h8H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride” is a powder . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Evaluation
Methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride and its derivatives are pivotal in the synthesis of complex molecules. For instance, Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, noting that these derivatives are effective inhibitors of certain enzymes relevant to Alzheimer's and Parkinson's diseases. This indicates the compound's relevance in developing therapeutic agents for neurodegenerative disorders (Boztaş et al., 2019).
Ring Enlargement and Polymerization
Research by Shi et al. (2006) on the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes showcases the compound's utility in synthetic chemistry, offering pathways to novel structures (Shi et al., 2006). Moszner et al. (2003) demonstrated the polymerization of cyclic monomers, including those derived from methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride, for material science applications, particularly in creating polymers with unique properties (Moszner et al., 2003).
Drug Synthesis
An interesting application in drug synthesis is demonstrated by Hu Jia-peng (2012) in the improved synthesis of Clopidogrel Sulfate, where derivatives of Methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride serve as critical intermediates. This highlights the compound's significance in pharmaceutical manufacturing processes (Hu Jia-peng, 2012).
Cycloaddition Reactions
Prokopenko et al. (2007) investigated the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, highlighting the versatility of Methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride in cycloaddition reactions. This work opens up avenues for constructing cyclopropyl-substituted pyrazolinecarboxylates and other derivatives, emphasizing the compound's role in synthetic organic chemistry (Prokopenko et al., 2007).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-7(3-4-7)5-6(9)10-2;/h8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUEWBHULGFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2241128-30-1 |
Source
|
Record name | methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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